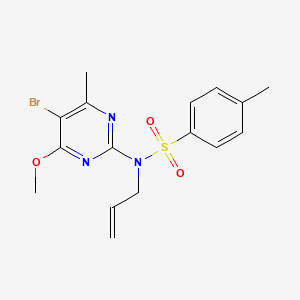![molecular formula C25H23N5O2S B11672073 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid ist eine komplexe organische Verbindung, die zur Klasse der 1,2,4-Triazol-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller, krebshemmender und antimykotischer Eigenschaften . Die einzigartige Struktur dieser Verbindung, die einen Triazolring und verschiedene funktionelle Gruppen aufweist, macht sie zu einem interessanten Forschungsgegenstand in der medizinischen Chemie und pharmazeutischen Forschung.
Vorbereitungsmethoden
Die Synthese von 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid beinhaltet typischerweise einen mehrstufigen Prozess:
S-Alkylierung von 4,5-Diphenyl-4H-1,2,4-triazol-3-thiol: Dieser Schritt beinhaltet die Reaktion von 4,5-Diphenyl-4H-1,2,4-triazol-3-thiol mit einem halogenierten Acetal in Gegenwart von Cäsiumcarbonat.
Acetal-Entschützung: Das resultierende Produkt wird einer Acetal-Entschützung unterzogen, um das gewünschte Aldehyd zu erhalten, das dann als Bisulfit-Addukt isoliert wird.
Analyse Chemischer Reaktionen
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der Triazolring und die Sulfanyl-Gruppe können an nukleophilen Substitutionsreaktionen teilnehmen, wobei häufig Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität hemmen und zu therapeutischen Wirkungen führen.
Beteiligte Signalwege: Sie kann zelluläre Signalwege, die an Zellteilung und Zellwachstum beteiligt sind, stören und so zu ihren krebshemmenden Eigenschaften beitragen.
Wirkmechanismus
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid kann mit anderen 1,2,4-Triazol-Derivaten verglichen werden:
Fluconazol: Ein bekanntes Antimykotikum, das ebenfalls einen Triazolring enthält.
Alprazolam: Ein Medikament gegen Angstzustände mit einer Triazolringstruktur.
Andere Triazol-Derivate: Verbindungen wie 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one und 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazol haben vielversprechende krebshemmende Aktivitäten gezeigt.
Die Einzigartigkeit von 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-Hydroxyphenyl)propyliden]acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen.
Eigenschaften
Molekularformel |
C25H23N5O2S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-2-22(18-13-15-21(31)16-14-18)26-27-23(32)17-33-25-29-28-24(19-9-5-3-6-10-19)30(25)20-11-7-4-8-12-20/h3-16,31H,2,17H2,1H3,(H,27,32)/b26-22+ |
InChI-Schlüssel |
PCJPJSPFQADDOH-XTCLZLMSSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Kanonische SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)
![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)

